N-2-adamantylcyclopropanecarboxamide
Description
N-2-Adamantylcyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by an adamantane substituent at the nitrogen atom. Adamantane, a rigid, diamondoid hydrocarbon, confers high lipophilicity and metabolic stability to the compound.
Properties
IUPAC Name |
N-(2-adamantyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-14(10-1-2-10)15-13-11-4-8-3-9(6-11)7-12(13)5-8/h8-13H,1-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQCVXVIHFKLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural and Functional Differences
Analog 1 : N-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanecarboxamide
- Substituents: Combines aromatic (quinolinyl, furanyl) groups with a cyclopropane core.
- Key Features: Aromatic substituents may enhance π-π stacking interactions with biological targets. Chlorine and methyl groups on the quinoline ring could improve binding affinity but reduce solubility.
Analog 2 : 2-[(1,3-Dioxoisoindolin-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
- Substituents : Features isoindolinyl and phenyl groups.
- Key Features :
- The phenyl group introduces planarity, while the isoindolinyl moiety adds polarity.
- Diethylamine substituents may confer basicity, influencing solubility and pharmacokinetics.
- Contrast with Target Compound: Adamantane’s non-aromatic, rigid structure in the target compound could reduce metabolic oxidation compared to phenyl/isoindolinyl groups.
Analog 3 : N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide
- Substituents: Dimethylamino and furan groups.
- Key Features: The dimethylamino group introduces basicity, improving aqueous solubility at physiological pH. Furan contributes to moderate polarity.
- Contrast with Target Compound :
- Adamantane’s lack of ionizable groups may reduce solubility but improve blood-brain barrier penetration.
Lipophilicity :
- Adamantyl > Quinolinyl/furanyl > Phenyl/isoindolinyl > Furan/dimethylamino. Higher lipophilicity may enhance tissue distribution but complicate formulation.
Metabolic Stability :
Solubility :
- Polar substituents (e.g., dimethylamino , dioxoisoindolinyl ) improve aqueous solubility, whereas adamantane prioritizes lipid solubility.
Tabulated Comparison of Key Features
*Estimated based on adamantane (C₁₀H₁₅) and cyclopropanecarboxamide (C₄H₇NO) moieties.
Research and Development Context
- Synthetic Utility : Cyclopropanecarboxamides are frequently used as intermediates in drug discovery, with substituents tailored for target engagement .
- Toxicological Gaps: Limited data exist for adamantyl derivatives, though aromatic analogs (e.g., quinolinyl ) may carry higher toxicity risks due to metabolic activation.
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